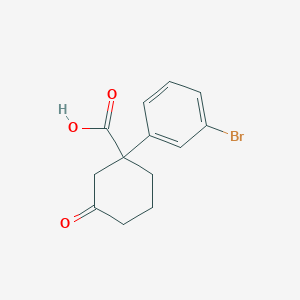
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid typically involves the bromination of phenylacetic acid followed by cyclization and functional group transformations. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting bromophenylacetic acid is then subjected to cyclization and further functionalization to introduce the ketone and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization and distillation to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylacetic acid: Similar structure but lacks the cyclohexane ring and ketone group.
3-Bromopropionic acid: Contains a bromine atom but has a simpler structure with a shorter carbon chain.
Uniqueness: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a bromophenyl group and a cyclohexane ring with a ketone and carboxylic acid makes it a versatile compound for synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H13BrO3 |
|---|---|
Molekulargewicht |
297.14 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13BrO3/c14-10-4-1-3-9(7-10)13(12(16)17)6-2-5-11(15)8-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) |
InChI-Schlüssel |
DMIRHAVESPQHSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC(C1)(C2=CC(=CC=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


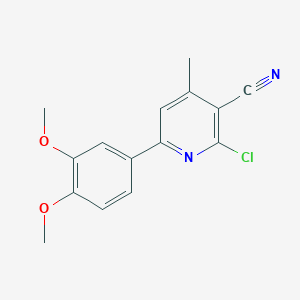

![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
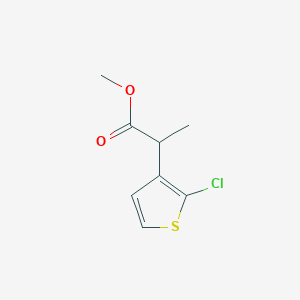
![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
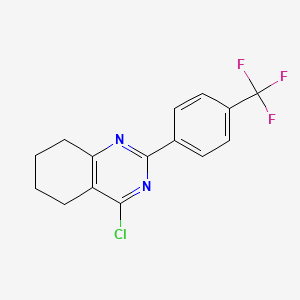


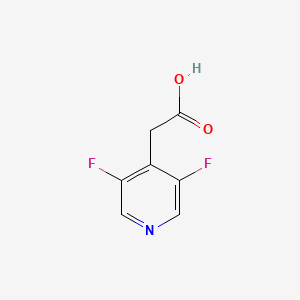

![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
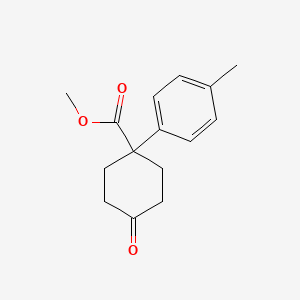
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
